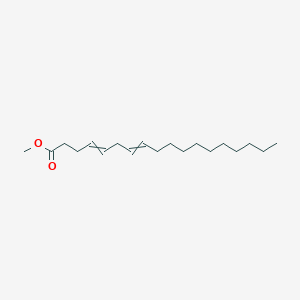

4,7-Octadecadienoic acid methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

56630-29-6 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-4,7-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 |

InChI Key |

QJWDMDBBPMJKTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=CCC=CCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 4,7 Octadecadienoic Acid Methyl Ester

Fungal Biosynthesis and Accumulation of Octadecadienoic Acid Methyl Esters

Oleaginous fungi are recognized for their capacity to produce and store lipids, often in the form of triacylglycerols containing long-chain fatty acids. nih.govresearchgate.net These lipids can be converted into fatty acid methyl esters (FAMEs) through transesterification. nih.gov

Aspergillus fumigatus Lipid Profiling

Aspergillus fumigatus, a ubiquitous filamentous fungus, has been investigated as a potential source of lipids for biodiesel production. nih.govnih.gov Studies involving the analysis of fatty acid methyl esters from A. fumigatus isolates have revealed the presence of 4,7-Octadecadienoic acid methyl ester.

In a study analyzing six isolates of A. fumigatus from fruit pulps, Gas Chromatography-Mass Spectrometry (GC-MS) was used to determine the fatty acid profile. nih.govtandfonline.com The results showed that 4,7-Octadecadienoic acid was present in several isolates. For instance, the O1 isolate contained 12.680% of 4,7-octadecadienoic acid, while the S isolate had 11.939%. nih.govtandfonline.com Another isolate, A1, was found to have the highest amount of 9,12-octadecadienoic acid at 25.347%, along with 14.305% of 4,7-octadecadienoic acid. nih.gov

The total lipid content of these A. fumigatus isolates ranged from 21.0 to 29.4 mg/100 ml. nih.govnih.gov The fungal biomass was produced in a glucose-containing medium, with optimal growth observed at 40°C and a pH of 7. nih.gov The presence of long-chain fatty acids like 4,7-octadecadienoic acid in A. fumigatus highlights its potential as a source for biodiesel production. nih.gov

Other Oleaginous Fungi as Producers

While detailed studies specifically identifying this compound in a wide range of oleaginous fungi are limited, the general capacity of these microorganisms to produce a variety of fatty acids is well-documented. nih.govresearchgate.net Fungi such as those from the genera Mortierella, Mucor, and Thraustochytrids are known to accumulate high levels of lipids, including polyunsaturated fatty acids. nih.govmdpi.com The fatty acid profiles of these fungi are diverse and can be influenced by culture conditions. nih.gov The biosynthesis of fatty acids in these organisms follows established pathways, starting with acetyl-CoA and involving a series of elongation and desaturation steps. researchgate.net

Algal Production and Metabolic Pathways of Octadecadienoic Acid Methyl Esters

Microalgae are a significant source of lipids and fatty acids, with complex metabolic pathways for their synthesis. nih.govillinois.edu

Chlorella sp. TAD as a Biosource

Chlorella, a genus of green microalgae, is known for its ability to produce lipids. researchgate.netpolinema.ac.id A study on Chlorella sp. TAD involved the synthesis of methyl esters from its microalgal oil using an in-situ transesterification method. researchgate.netpolinema.ac.idresearchgate.net However, the analysis of the resulting fatty acid methyl ester components did not specifically identify this compound. The identified compounds included various other saturated and unsaturated fatty acid methyl esters. researchgate.netpolinema.ac.idpolinema.ac.id

The de novo synthesis of fatty acids in green algae begins in the chloroplast with the conversion of acetyl-CoA to malonyl-CoA. nih.gov A series of enzymatic reactions then leads to the formation of fatty acids, which can be further modified through elongation and desaturation. nih.govmdpi.com These fatty acids are then incorporated into triacylglycerols and stored in lipid bodies. nih.gov

Presence in Plant Extracts and Related Phytochemical Investigations

Phytochemical analyses of various plant extracts have identified a wide array of fatty acid methyl esters, including isomers of octadecadienoic acid methyl ester.

GC-MS analysis of various plant extracts has revealed the presence of different isomers of octadecadienoic acid methyl ester. For instance, methanolic extracts of Tinospora cordifolia were found to contain (9E,11E)-Octadecadienoic acid. rjptonline.org In the ethanolic extract of Sterculia quadrifida leaves, 11,14-Octadecadienoic acid and 14,17-Octadecadienoic acid, methyl ester were identified. aip.org Similarly, the flowers of Bergenia ciliata contained 9,12-octadecadienoic acid, methyl ester, (Z,Z)-. cabidigitallibrary.org The wood bark of Durio zibethinus was found to contain (Z)-6-Octadecenoic acid, methyl ester and trans-13-Octadecenoic acid, methyl ester. arcjournals.org While these studies identify various isomers, the specific detection of this compound in these particular plant extracts was not reported.

Occurrence in Other Biological Matrices (e.g., Bacterial and Non-Human Mammalian Systems)

The occurrence of fatty acid methyl esters is not limited to fungi, algae, and plants. They are also found in other biological systems.

Enzymatic Mechanisms and Genetic Determinants of Double Bond Formation in Octadecadienoic Acids

The introduction of double bonds into fatty acyl chains is a critical biochemical process that determines the physical properties and biological functions of lipids. This process is catalyzed by fatty acid desaturases (FADs), a diverse family of enzymes that introduce double bonds at specific positions. ekb.eg The formation of a di-unsaturated fatty acid like 4,7-octadecadienoic acid from a saturated precursor (stearic acid) would theoretically involve the coordinated action of a Δ7-desaturase and a Δ4-desaturase.

Fatty acid desaturases are broadly classified based on the position where they introduce the double bond, counted from either the carboxyl (delta, Δ) or methyl (omega, ω) end of the fatty acid. ekb.eg They are also categorized by their structure and cellular location, such as soluble acyl-acyl carrier protein (ACP) desaturases found in plant plastids and membrane-bound desaturases located in the endoplasmic reticulum and other membranes. nih.gov

The desaturation reaction is an oxidative process that requires molecular oxygen (O₂) and a source of electrons, typically provided by NADH or NADPH via an electron transport chain involving components like cytochrome b5. ekb.eg The active site of most desaturases contains a di-iron center that facilitates the removal of hydrogen atoms and the formation of a carbon-carbon double bond. ekb.eg

Δ4- and Δ7-Desaturase Activity

While a direct pathway to 4,7-octadecadienoic acid is not documented, enzymes with the required specificities have been identified in various organisms.

Δ4-Desaturases : These enzymes are classified as "front-end" desaturases, introducing a double bond between an existing double bond and the carboxyl end of the fatty acid. researchgate.net A Δ4-desaturase is essential for the final step in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3). A gene encoding a Δ4 fatty acyl desaturase has been identified and characterized in the marine teleost fish Siganus canaliculatus, representing the first discovery of such an enzyme in a vertebrate. In plants, genes for sphingolipid Δ4-desaturases have also been found.

Δ7-Desaturases : Evidence for Δ7-desaturase activity exists as well. The human FADS1 gene, typically known for its Δ5-desaturase activity, has been shown to exhibit Δ7-desaturase activity, converting eicosenoic acid (20:1n-9) to 7,11-eicosadienoic acid (20:2n-9). This indicates that the enzymatic machinery for creating a double bond at the 7th position exists, at least in mammals.

The biosynthesis of a 4,7-diene would likely start with a saturated C18 precursor, stearic acid. A Δ7-desaturase would first introduce a double bond to create 7-octadecenoic acid. Subsequently, a Δ4-desaturase would act on this monounsaturated fatty acid to introduce the second double bond, yielding 4,7-octadecadienoic acid. The final step would be the esterification of the carboxyl group with methanol (B129727) to form the methyl ester, a reaction often catalyzed by acyl-CoA:diacylglycerol acyltransferases or occurring during analytical preparation.

Genetic Regulation

The expression and activity of fatty acid desaturases are tightly regulated at the genetic level. In mammals, the key enzymes for polyunsaturated fatty acid (PUFA) synthesis are encoded by the Fatty Acid Desaturase (FADS) gene cluster located on chromosome 11. This cluster includes the FADS1 and FADS2 genes.

FADS1 : Primarily encodes for the Δ5-desaturase, but has also been shown to have Δ7-desaturase activity.

FADS2 : A multifunctional enzyme that can exhibit Δ6-, Δ8-, and even Δ4-desaturase activities.

Polymorphisms in these genes can significantly affect an individual's ability to synthesize long-chain PUFAs, influencing lipid profiles and susceptibility to metabolic diseases.

In plants, the FAD gene family is extensive and diverse, with different members showing tissue-specific expression and regulation by environmental factors like temperature. These genes are classified into several clades, such as FAD2, FAD3/7/8, and sphingolipid-specific desaturases (SLD, DSD), which are responsible for the wide variety of unsaturated fatty acids found in the plant kingdom. The regulation of these genes is complex, involving various transcription factors that respond to developmental cues and environmental stress.

Table 1: Key Desaturase Enzymes and Associated Genes

| Desaturase Type | Typical Function | Associated Gene(s) | Organism Type |

|---|---|---|---|

| Δ4-Desaturase | Conversion of 22:5n-3 to DHA (22:6n-3) | FADS2-like | Vertebrates (e.g., Marine Fish) |

| Δ7-Desaturase | Conversion of 20:1n-9 to 7,11-20:2n-9 | FADS1 | Mammals |

| Δ5-Desaturase | Conversion of 20:3n-6 to Arachidonic Acid (20:4n-6) | FADS1 | Mammals |

| Δ6-Desaturase | Conversion of Linoleic Acid (18:2n-6) to γ-Linolenic Acid (18:3n-6) | FADS2 | Mammals |

| Sphingolipid Δ4-Desaturase | Desaturation of sphingolipids | DSD | Plants |

Table 2: Research Findings on Δ4 and Δ7 Desaturase Activity

| Enzyme/Gene | Finding | Substrate Example | Product Example | Source Organism |

|---|---|---|---|---|

| Δ4 Fatty Acyl Desaturase | First Δ4-desaturase identified in a vertebrate; involved in DHA synthesis. | Docosapentaenoic acid (22:5n-3) | Docosahexaenoic acid (22:6n-3) | Siganus canaliculatus (Marine Fish) |

| FADS1 | Demonstrated novel Δ7-desaturase activity in addition to known Δ5 activity. | 11-Eicosenoic acid (20:1n-9) | 7,11-Eicosadienoic acid (20:2n-9) | Human (in cell culture) |

Advanced Analytical Methodologies for Characterization and Quantification of 4,7 Octadecadienoic Acid Methyl Ester

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation of Unsaturated Fatty Acid Methyl Esters

While GC-MS is a powerful tool, Liquid Chromatography-Mass Spectrometry (LC-MS) offers complementary advantages, particularly for less volatile or thermally labile compounds. In the context of FAMEs, LC-MS can be employed for structural elucidation, especially when coupled with appropriate derivatization techniques. For instance, pre-column derivatization with dimethyl disulfide (DMDS) or dipyridyl disulfide (DPDS) can be used to pinpoint double bond locations in unsaturated fatty acids through subsequent LC-MS analysis. nih.gov The resulting adducts produce characteristic fragment ions in the mass spectrometer, allowing for the determination of the original double bond positions. nih.gov

Comprehensive Multidimensional Gas Chromatography (GCxGC-TOFMS) for Complex Mixture Analysis

For highly complex samples containing numerous FAME isomers, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) provides significantly enhanced separation power. researchgate.netnih.gov In GCxGC, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are coupled. researchgate.netnih.gov This orthogonal separation mechanism distributes the analytes across a two-dimensional plane, resulting in highly structured chromatograms where FAMEs are grouped based on their carbon number and degree of unsaturation. researchgate.net This technique offers greater sensitivity and narrower peak widths, enabling the resolution of components that would co-elute in a one-dimensional GC analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While GC-MS is excellent for identification and quantification, NMR is often used for the definitive structural confirmation of isolated compounds. For 4,7-octadecadienoic acid methyl ester, ¹H and ¹³C NMR would provide precise information about the chemical environment of each proton and carbon atom, respectively. This data can be used to confirm the length of the carbon chain, the presence and location of the double bonds, and the methyl ester group.

Oxidative Ozonolysis for Double Bond Position Determination

Oxidative ozonolysis is a classical chemical method for determining the position of double bonds in unsaturated compounds. The fatty acid methyl ester is reacted with ozone, which cleaves the double bonds. The resulting fragments, typically aldehydes or carboxylic acids, are then identified, often by GC-MS. By identifying these cleavage products, the original positions of the double bonds in the fatty acid chain can be deduced.

Chemical Synthesis and Derivatization Strategies for Octadecadienoic Acid Methyl Esters

In Situ Transesterification Approaches for Methyl Ester Production

In situ transesterification, also known as reactive extraction, is a streamlined process that combines the extraction of lipids from a biomass and their conversion into fatty acid methyl esters (FAMEs) into a single step. This approach is particularly advantageous as it can reduce processing time, solvent consumption, and energy usage compared to conventional methods that involve separate extraction and transesterification stages. ukwms.ac.idresearchgate.net The general applicability of in situ transesterification has been demonstrated for a variety of lipid-bearing materials, including oilseeds, microalgae, and microbial biomass. researchgate.net

The process typically involves the direct treatment of the raw, lipid-containing material with an alcohol (most commonly methanol) in the presence of a catalyst. The choice of catalyst, reaction temperature, and alcohol-to-biomass ratio are critical parameters that influence the efficiency of the reaction.

Catalysts and Reaction Conditions:

Both acid and alkali catalysts are employed in in situ transesterification.

Acid catalysts , such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol (B129727), are effective and can simultaneously catalyze both esterification of free fatty acids and transesterification of triglycerides.

Alkali catalysts , like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol, offer faster reaction rates but are sensitive to the presence of water and free fatty acids in the feedstock.

The reaction conditions are optimized based on the specific feedstock. For instance, successful transesterification has been achieved at temperatures ranging from ambient to around 60°C. researchgate.net The efficiency of in situ transesterification is often measured by the yield and purity of the resulting FAMEs.

While direct literature on the in situ transesterification of biomass specifically rich in 4,7-octadecadienoic acid is not abundant, the methodology is broadly applicable. For example, the related positional isomer, 7,10-octadecadienoic acid, has been identified in the fixed oil of Sterculia foetida seeds. The preparation of FAMEs from this oil was achieved through a conventional two-step process involving refluxing the oil with methanolic NaOH followed by the addition of a BF₃-Methanol reagent. This demonstrates that if a natural source rich in 4,7-octadecadienoic acid were identified, established transesterification protocols, including in situ methods, could be adapted for its methyl ester production.

| Parameter | Description | Common Examples/Ranges |

|---|---|---|

| Catalyst Type | Acid or alkali catalysts are used to facilitate the reaction. | H₂SO₄, HCl, NaOH, KOH |

| Alcohol | Typically a short-chain alcohol is used. | Methanol, Ethanol |

| Temperature | Reaction temperatures can vary depending on the feedstock and catalyst. | Ambient to ~60°C |

| Advantages | Reduced processing time, lower solvent and energy consumption. ukwms.ac.id |

Chemo-Enzymatic Methods for Stereospecific Synthesis

Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve stereospecific transformations that are often challenging to accomplish through purely chemical means. Enzymes, particularly lipases, are widely used in the synthesis of fatty acid esters due to their ability to function under mild reaction conditions and their high degree of regio- and stereoselectivity. springernature.com

The enzymatic synthesis of FAMEs can be approached in several ways, including the direct esterification of the free fatty acid with methanol or the transesterification of a triglyceride or another ester. The use of enzymes is especially valuable when the goal is to produce a specific stereoisomer of a polyunsaturated fatty acid (PUFA), as the enzyme's active site can differentiate between various substrate conformations.

For the synthesis of a specific isomer like (4Z,7Z)-octadecadienoic acid methyl ester, a chemo-enzymatic strategy would likely involve a lipase (B570770) that can selectively esterify the corresponding free fatty acid without causing isomerization of the double bonds. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester synthesis.

While specific enzymatic synthesis of 4,7-octadecadienoic acid methyl ester is not extensively documented, the principles are well-established. For instance, recombinant cells expressing diol synthase from Aspergillus nidulans have been used to produce dihydroxy derivatives of α-linolenic acid with high stereospecificity. researchgate.net This highlights the potential of biocatalysts to perform highly specific modifications on polyunsaturated fatty acid chains. Furthermore, the enzymatic synthesis of sugar fatty acid esters in solvent-free media demonstrates the versatility of lipases in catalyzing esterification reactions. springernature.com

| Key Feature | Description | Relevance to Stereospecific Synthesis |

|---|---|---|

| High Selectivity | Enzymes can distinguish between different positions (regioselectivity) and spatial arrangements (stereoselectivity) of functional groups. | Crucial for producing a single, specific isomer like (4Z,7Z) without forming other geometrical (E/Z) isomers. |

| Mild Reaction Conditions | Enzymatic reactions are typically run at or near room temperature and neutral pH. | Prevents the isomerization or degradation of sensitive polyunsaturated fatty acid structures. |

| Catalyst | Lipases are the most common class of enzymes used for ester synthesis. | Examples include lipases from Candida species and Rhizomucor miehei. |

Preparation of Positional and Geometrical Isomers for Research Applications

The synthesis of specific positional and geometrical isomers of octadecadienoic acid methyl ester is essential for research purposes, allowing scientists to investigate the structure-activity relationships of these molecules. Chemical synthesis provides the flexibility to introduce double bonds at precise locations and with specific (Z)- or (E)-configurations.

One relevant synthetic strategy for establishing double bonds at the 4 and 7 positions is the ortho ester Claisen rearrangement. A patented method for the synthesis of methyl (E)-4,7-octadienoate, a shorter-chain analog, utilizes this reaction. The process involves reacting 1,5-hexadien-3-ol (B146999) with trimethyl orthoacetate in the presence of a carboxylic acid catalyst, such as propionic acid. google.com This reaction is known for its reliability in forming carbon-carbon bonds and can be used to set specific double bond geometries.

Another powerful technique for the synthesis of specific isomers involves elimination reactions of suitably functionalized precursors. For example, a method for producing the conjugated methyl ester of 9Z, 11E-octadecadienoic acid has been developed. google.com This synthesis starts with the methyl ester of 12-bromo-9Z-octadecenoic acid. Treatment with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces an elimination reaction that results in the formation of the conjugated diene system with a high degree of positional and stereochemical control. The reaction is rapid, occurring within 5-10 minutes at 10-40°C. This approach demonstrates how the choice of starting material and reagents can be used to dictate the final position and geometry of the double bonds.

The table below summarizes the key aspects of this elimination-based synthesis of an isomeric octadecadienoic acid methyl ester.

| Parameter | Description |

|---|---|

| Target Compound | Methyl 9Z, 11E-octadecadienoate google.com |

| Starting Material | Methyl ester of 12-bromo-9Z-octadecenoic acid google.com |

| Key Reagent | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) google.com |

| Reaction Type | Elimination google.com |

| Reaction Conditions | 10-40°C, 5-10 minutes google.com |

| Product Yield | Up to 71.0% of the desired isomer in the product mixture. google.com |

These examples of chemical synthesis highlight the strategies available to researchers for preparing specific positional and geometrical isomers of octadecadienoic acid methyl esters for detailed study.

Investigative Studies on Biological Activities in Non Human Systems and in Vitro Models

Antimicrobial Properties and Mechanisms (Antibacterial, Antifungal, Antiviral)

A review of available scientific literature did not yield specific studies investigating the antimicrobial, antibacterial, antifungal, or antiviral properties of 4,7-Octadecadienoic acid methyl ester. While research has been conducted on the antimicrobial effects of other octadecadienoic acid methyl ester isomers, specific data for the 4,7-isomer is not presently available.

Anti-inflammatory Effects in Experimental Systems

There is currently a lack of specific research on the anti-inflammatory effects of this compound in experimental systems. Studies on the anti-inflammatory potential of fatty acid methyl esters have often focused on other structural isomers, and dedicated investigation into this specific compound has not been identified in the reviewed literature.

Antioxidant Capacity and Radical Scavenging Activity

Specific data from in vitro assays on the antioxidant capacity or radical scavenging activity of purified this compound are not available in the current body of scientific research. While the antioxidant potential of lipids from various natural sources containing mixtures of fatty acid esters has been evaluated, the specific contribution and activity of the 4,7-isomer remain uncharacterized.

Biofuel Applications: Research on Biodiesel Production from Fungal and Algal Lipids

This compound is relevant in the field of renewable energy, specifically in research on biodiesel production from microbial sources. nih.govnih.govtandfonline.com Biodiesel is primarily composed of fatty acid methyl esters (FAMEs), which are produced by the transesterification of lipids, such as triacylglycerides. tandfonline.comscispace.com Oleaginous fungi, which can accumulate over 20% of their dry biomass as lipids, are considered a promising feedstock for sustainable biodiesel production. scispace.comekb.egmdpi.com

Research has focused on identifying the fatty acid profiles of these fungi to determine the quality and viability of the resulting biodiesel. ekb.egsphinxsai.com In this context, the parent fatty acid, 4,7-octadecadienoic acid, has been identified as a component of the total lipids extracted from various isolates of the filamentous fungus Aspergillus fumigatus. nih.govnih.gov These lipids, containing long-chain fatty acids like the C18:2 series, are the direct precursors for FAMEs in the biodiesel production process. nih.govtandfonline.com

A study analyzing Aspergillus fumigatus isolated from different fruit pulps identified 4,7-octadecadienoic acid in the fatty acid profile of several isolates. The relative percentage of this specific fatty acid varied among the different fungal sources, as detailed in the table below.

Table 1: Percentage of 4,7-Octadecadienoic Acid in Lipids from Aspergillus fumigatus Isolates

| Fungal Isolate Source | Percentage of 4,7-Octadecadienoic Acid (%) |

|---|---|

| Orange Pulp (O1) | 12.680% |

| Apple Pulp (A1) | 14.305% |

| Strawberry Pulp (S) | 11.939% |

Data sourced from a study on the fatty acid methyl ester analysis of Aspergillus fumigatus for biodiesel production. nih.gov

Chemopreventive and Cytotoxic Activities in Non-Human Cell Lines and Models

Specific investigations into the chemopreventive or cytotoxic activities of this compound against non-human cell lines were not identified in a review of the scientific literature. Research into the cytotoxic potential of fatty acid derivatives has been conducted on other isomers, but dedicated studies to evaluate the effects of the 4,7-isomer are currently absent. ekb.egekb.egresearchgate.net

Other Biological Interventions in Non-Human Biological Systems (e.g., Nematicidal, Pesticidal)

A review of the literature did not reveal specific studies examining the nematicidal or pesticidal activities of this compound. While some fatty acids and their esters have been investigated for such properties, research specifically identifying this compound as a nematicidal or pesticidal agent is not currently available. google.comresearchgate.netphcog.complos.org

Ecological and Environmental Research Perspectives

Role in Microbial Ecosystems and Interactions

Fatty acid methyl esters are integral to microbial life, serving as key components of cellular structures and as biomarkers for community analysis. While specific research on the 4,7-octadecadienoic acid methyl ester isomer is limited, the functions of FAMEs as a class provide a clear framework for its likely roles.

Microbial cells are characterized by their unique fatty acid profiles. The analysis of these profiles, known as Fatty Acid Methyl Ester (FAME) analysis, is a widely used technique to identify and characterize microbial communities in various environments, from soil and wastewater treatment systems to mural paintings nih.govresearchgate.netnih.gov. This method relies on the principle that different microbial taxa synthesize distinct sets of fatty acids, which can be extracted and converted to their methyl esters for gas chromatographic analysis nih.gov. This application underscores the fundamental role of FAMEs as structural components and taxonomic markers in microbial ecosystems.

Various microorganisms, including bacteria and fungi, are known to produce a range of octadecadienoic acid methyl esters. For instance, symbiotic bacteria isolated from mangroves produce 9,12-octadecadienoic acid methyl ester, which exhibits antibacterial and antifungal properties gjesm.net. Similarly, endophytic fungi isolated from ornamental plants produce this same compound, which is associated with antimicrobial activity against various pathogens ekb.eg. These findings suggest that FAMEs, likely including the 4,7-isomer, can act as chemical agents in the competitive interactions between microorganisms, helping to shape the structure and function of microbial communities.

The table below summarizes the use of FAMEs as biomarkers for studying microbial communities.

| Application Area | Microbial Group Identified | Significance in Microbial Ecology | Reference |

|---|---|---|---|

| Wastewater Treatment Systems | Aerobic, facultatively aerobic, and anaerobic bacteria | Allows for monitoring the composition and function of microbial communities essential for waste processing. | nih.govnih.gov |

| Environmental Microbiology | Pathological bacteria strains and new species | Used for microbial source tracking to identify sources of pollution and characterize novel microorganisms. | mdpi.com |

| Cultural Heritage | Heterotrophic bacteria on mural paintings | Helps identify bacterial communities responsible for the biodeterioration of artworks. | researchgate.net |

Contribution to the Chemical Ecology of Plants and Fungi

The exchange of chemical signals, or semiochemicals, is fundamental to the interactions between organisms. Fatty acid methyl esters, produced by both plants and fungi, play a significant role in this chemical communication, acting as agents of defense and interaction, particularly as allelochemicals that affect other species.

Numerous studies have identified octadecadienoic acid methyl esters in plant and fungal extracts, demonstrating potent antimicrobial activities. These compounds are a key part of the chemical defense system of the producing organism. For example, extracts from the blind-your-eye mangrove (Excoecaria agallocha) contain a mixture of FAMEs that inhibit the growth of various pathogenic bacteria and fungi scielo.br. Extracts from endophytic fungi have also been shown to produce 9,12-octadecadienoic acid, methyl ester, which has considerable antimicrobial effects ekb.eg. The antifungal activity of FAMEs from various vegetable oils against pathogenic fungi like Paracoccidioides brasiliensis has also been well-documented, with the activity often linked to the presence of methyl linoleate (B1235992) (a common name for an octadecadienoic acid methyl ester) researchgate.netresearchgate.net.

Beyond direct antimicrobial action, FAMEs function as important semiochemicals in plant-insect interactions. These compounds can influence insect behavior, such as feeding and oviposition researchgate.netplantprotection.pl. For example, certain fatty acid methyl esters can act as oviposition deterrents for mosquitoes, signaling that a potential breeding site is unsuitable nih.gov. In the context of agricultural pests, methanolic extracts from the fecal pellets of the Old World bollworm, Helicoverpa armigera, contain 9,12-octadecadienoic acid and its methyl ester, which are investigated for their role as semiochemicals that may deter oviposition on plants researchgate.net. This demonstrates that plants and associated microbes can produce FAMEs that mediate complex ecological interactions with insects.

The table below presents findings on the antimicrobial activity of various octadecadienoic acid methyl ester isomers from plant and fungal sources.

| FAME Isomer/Compound | Source Organism | Target Organism(s) | Observed Ecological Role | Reference |

|---|---|---|---|---|

| 9,12-Octadecadienoic acid, methyl ester | Endophytic fungi from ornamental plants | Staphylococcus aureus, Candida albicans | Antimicrobial defense | ekb.eg |

| 7,10-Octadecadienoic acid, methyl ester | Avicennia marina (Mangrove) | Bacteria | Antibacterial activity | unsri.ac.id |

| 9,12-Octadecadienoic acid (Z,Z)- | Salsola kali (Plant) | Rhizoctonia solani (Fungus) | Antifungal activity | nih.gov |

| Fatty Acid Methyl Esters (general) | Excoecaria agallocha (Mangrove) | Bacillus subtilis, Candida albicans | Broad-spectrum antimicrobial activity | scielo.br |

| 9,12-Octadecadienoic acid methyl ester | Jatropha curcas (Plant) | Bacteria and Fungi | Antimicrobial activity | nih.gov |

Biotransformation and Environmental Fate Studies of Fatty Acid Methyl Esters

With the increasing use of FAMEs as a primary component of biodiesel, understanding their transformation and persistence in the environment is crucial concawe.euconcawe.eu. Research indicates that FAMEs are readily biodegradable in both soil and aquatic environments, undergoing a multi-step metabolic process primarily driven by microorganisms lyellcollection.orgwikipedia.org.

The biodegradation pathway for FAMEs is a well-established two-stage process. The first step is de-esterification, where the methyl ester bond is cleaved by hydrolase enzymes, particularly esterases known as lipases, which are ubiquitous in microorganisms researchgate.netresearchgate.net. This reaction yields a free fatty acid and methanol (B129727) researchgate.netepa.gov. Both products are then readily metabolized. The free fatty acid enters the β-oxidation pathway, where it is sequentially broken down into two-carbon units (acetyl-CoA) researchgate.net. Under aerobic conditions, the ultimate degradation product is carbon dioxide epa.gov.

Numerous studies have confirmed that FAMEs are not persistent pollutants. They are reported to be readily biodegradable under both aerobic and anaerobic conditions concawe.euconcawe.eu. The rate of degradation can be rapid, with reported half-lives in soil and water often lasting only a few days, though this can vary depending on environmental conditions such as microbial populations, nutrient availability, and temperature lyellcollection.orgepa.gov. For example, one study reported aerobic half-lives of less than 1.4 days for certain FAMEs concawe.eu. In acclimated soils, an apparent half-life of 9.5 days was observed for a mixture of fatty acids epa.gov. While FAMEs themselves have low aqueous solubility, their hydrolysis products can be more mobile concawe.eulyellcollection.org.

The following table summarizes data from various studies on the biodegradation of FAMEs.

| FAME Type / Source | Environmental Matrix | Conditions | Key Finding / Degradation Rate | Reference |

|---|---|---|---|---|

| Palmitate, stearate, oleate, linoleate methyl esters | Not specified | Aerobic | Half-lives ranged between 2.1 and 2.6 days. | lyellcollection.org |

| General Fatty Acid Methyl Esters | Soil | Aerobic | Readily degradable; half-life of 9.5 days in acclimated soils, increasing with higher application rates. | epa.gov |

| General Fatty Acid Methyl Esters | Soil and Groundwater | Aerobic and Anaerobic | Reported to be readily biodegradable under both conditions. Anaerobic degradation can lead to methane (B114726) production. | concawe.euconcawe.eu |

| Fatty acids from domestic wastewater | Wastewater | Aerobic, using Lysinibacillus sphaericus | Total fatty acid reduction of 8.2% after 24 hours. | arcjournals.orgarcjournals.org |

| Soybean FAMEs | Environmental inocula | Anaerobic | Observed formation of lower carbon-chain fatty acids as intermediates, consistent with β-oxidation. | researchgate.net |

Q & A

Q. What are the established methodologies for synthesizing 4,7-octadecadienoic acid methyl ester in laboratory settings?

Synthesis typically involves predictive database tools (e.g., PISTACHIO, REAXYS) to identify feasible precursors and reaction pathways. Multi-step strategies may include esterification of 4,7-octadecadienoic acid with methanol under acid catalysis or transesterification of triglycerides. Template-based relevance scoring and plausibility thresholds (e.g., min. plausibility = 0.01) guide route selection . For structural verification, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical to confirm double-bond positions and ester functionality.

Q. Which analytical techniques are optimal for identifying and quantifying this compound in complex biological or chemical matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with non-polar columns (e.g., DB-5MS) and electron ionization (EI) at 70 eV for fragmentation. Retention indices and comparison to spectral libraries (e.g., NIST) help distinguish isomers. Quantification requires internal standards like methyl heptadecanoate, with calibration curves adjusted for matrix effects. For polar matrices, derivatization (e.g., silylation) may enhance volatility . High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detectors (ELSD) is complementary for non-volatile derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., concentration ranges, solvent systems) or biological models. For example, antimicrobial activity in Martynia annua extracts (GC-MS peak area: 6.67%) may differ from algal-derived esters due to synergistic effects with other compounds . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves are essential. Meta-analyses should control for purity (≥99% by GC) and isomer specificity, as positional double-bond differences (e.g., 9,12 vs. 4,7) significantly alter bioactivity .

Q. What experimental approaches are used to elucidate the metabolic pathways of this compound in eukaryotic or microbial systems?

Stable isotope tracing (e.g., ¹³C-labeled methyl esters) combined with LC-MS/MS can track incorporation into lipid pools. In vitro assays with liver microsomes or microbial cultures (e.g., Nostoc spp.) assess β-oxidation and elongation pathways. Enzymatic profiling (e.g., Δ4-desaturase activity) and gene knockout models help identify rate-limiting steps. For oxidative metabolism, LC-MS-based lipidomics detects epoxide or hydroxylated derivatives .

Q. How can thermodynamic stability data inform the storage and handling of this compound in research settings?

Combustion calorimetry (ΔcH°liquid) and differential scanning calorimetry (DSC) provide enthalpy of formation (ΔfH°liquid) and phase transition data. The compound should be stored under inert gas (N₂/Ar) at −20°C to prevent autoxidation, as conjugated dienes are prone to radical-mediated degradation. Accelerated stability studies (40°C/75% RH) over 6–12 months predict shelf-life, with GC-MS monitoring for peroxide formation .

Methodological Notes

- Synthesis Optimization : Prioritize precursors with high atom economy and low toxicity. Green chemistry metrics (e.g., E-factor) should guide solvent selection .

- Data Validation : Cross-reference GC-MS results with synthetic standards (e.g., Sigma-Aldrich O5632 for linoleate derivatives) to avoid misidentification of isomers .

- Bioactivity Studies : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate findings using in vivo models (e.g., Caenorhabditis elegans for lipid metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.